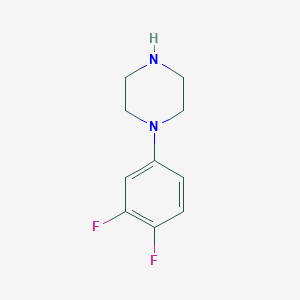

1-(3,4-Difluorophenyl)piperazine

Descripción

1-(3,4-Difluorophenyl)piperazine is a phenylpiperazine derivative characterized by a piperazine ring substituted at the 3- and 4-positions of the phenyl group with fluorine atoms.

Propiedades

IUPAC Name |

1-(3,4-difluorophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2N2/c11-9-2-1-8(7-10(9)12)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRVIKRZIQWEYFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382443 | |

| Record name | 1-(3,4-difluorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

255893-57-3 | |

| Record name | 1-(3,4-difluorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 255893-57-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(3,4-Difluorophenyl)piperazine can be synthesized through various methods. One common approach involves the reaction of 3,4-difluoroaniline with piperazine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in an organic solvent such as ethanol or dichloromethane .

Industrial Production Methods

In industrial settings, the production of 1-(3,4-Difluorophenyl)piperazine often involves large-scale batch reactions. The process may include steps such as purification through recrystallization or distillation to ensure the desired purity and yield of the final product .

Análisis De Reacciones Químicas

Types of Reactions

1-(3,4-Difluorophenyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Major Products Formed

Oxidation: N-oxides of 1-(3,4-Difluorophenyl)piperazine.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Aplicaciones Científicas De Investigación

Pharmacological Potential

1-(3,4-Difluorophenyl)piperazine has been extensively studied for its pharmacological properties:

- Antidepressant Effects : Research indicates that this compound exhibits antidepressant-like effects in animal models. For instance, a study demonstrated that it significantly reduced immobility time during forced swim tests, suggesting its efficacy comparable to established antidepressants.

- Anxiolytic Properties : The compound has shown potential as an anxiolytic agent. In tests involving elevated plus maze paradigms, animals treated with 1-(3,4-Difluorophenyl)piperazine spent more time in open areas, indicating reduced anxiety levels.

- Neuroprotective Effects : Preliminary findings suggest that it may protect neuronal cells from oxidative stress and apoptosis, indicating its potential use in neurodegenerative disease treatment.

Anticancer Research

Recent studies have explored the cytotoxic effects of piperazine derivatives similar to 1-(3,4-Difluorophenyl)piperazine against cancer cell lines. These compounds have been shown to induce apoptosis in human liver cancer cells by increasing reactive oxygen species (ROS) production and disrupting cellular integrity . This suggests a promising avenue for developing anticancer agents based on piperazine structures.

Chemical Synthesis and Industrial Applications

1-(3,4-Difluorophenyl)piperazine serves as a key intermediate in synthesizing more complex pharmaceutical compounds. Its unique structure allows for modifications that can enhance binding affinities to specific biological targets compared to other piperazine derivatives .

Case Study: Antidepressant Efficacy

In a study by Hu et al. (2014), the antidepressant effects of 1-(3,4-Difluorophenyl)piperazine were evaluated using a chronic mild stress model. The results indicated significant reductions in immobility time during forced swim tests alongside biochemical changes in serotonin and norepinephrine levels.

Case Study: Anxiolytic Properties

Another study assessed the anxiolytic properties of the compound through elevated plus maze tests on rats. The treated group displayed increased exploration in open arms, suggesting reduced anxiety levels compared to controls.

Mecanismo De Acción

The mechanism of action of 1-(3,4-Difluorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogues

Structural Features

Phenylpiperazine derivatives differ in substituent type, position, and electronic properties. Key structural differences among analogues include:

- Halogenation : Fluoro (F), chloro (Cl), or trifluoromethyl (CF₃) groups.

- Substituent positions : Meta (3-), para (4-), or di-substituted (3,4-) configurations.

Table 1: Structural Comparison of Selected Phenylpiperazines

Receptor Affinity and Selectivity

Phenylpiperazines primarily interact with serotonin (5-HT) receptor subtypes, with substituents dictating selectivity and potency:

Table 2: Receptor Affinity Profiles

- TFMPP : High 5-HT1B affinity due to the electron-withdrawing CF₃ group enhancing receptor interaction .

- mCPP : Broader receptor activity, linked to anxiety and hallucinations in humans .

- 3,4-Difluoro substitution: The dual electron-withdrawing F atoms may enhance 5-HT1B binding compared to mono-substituted derivatives, similar to TFMPP .

Pharmacological and Psychoactive Effects

Piperazines are known for psychostimulant effects, often mimicking MDMA or amphetamines but with reduced potency .

Table 3: Functional Effects of Analogues

Actividad Biológica

1-(3,4-Difluorophenyl)piperazine (DFPP) is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This compound, characterized by the presence of a difluorophenyl group attached to a piperazine ring, has been studied for its interactions with various biological targets, particularly in the context of neuropharmacology and drug development.

Chemical Structure

The chemical structure of 1-(3,4-Difluorophenyl)piperazine can be represented as follows:

- Molecular Formula : C10H12F2N2

- Molecular Weight : 202.21 g/mol

The piperazine ring is a six-membered nitrogen-containing heterocycle, which contributes to the compound's pharmacological properties.

DFPP's biological activity is primarily attributed to its interaction with neurotransmitter receptors. It has been shown to act as a serotonin receptor agonist , particularly at the 5-HT1A and 5-HT2A receptor subtypes. This interaction suggests potential applications in the treatment of mood disorders and anxiety-related conditions. Additionally, DFPP may exhibit dopaminergic activity, which could further influence its therapeutic profile.

Biological Activity Overview

Research indicates that DFPP possesses several notable biological activities:

- Antidepressant Effects : DFPP has been evaluated for its potential antidepressant properties in animal models, showing efficacy comparable to established antidepressants.

- Anxiolytic Effects : Studies suggest that DFPP may reduce anxiety-like behaviors in rodents, indicating potential use as an anxiolytic agent.

- Neuroprotective Properties : Preliminary findings indicate that DFPP may protect neuronal cells from oxidative stress and apoptosis.

Table 1: Summary of Biological Activities of DFPP

Case Study: Antidepressant Efficacy

A study conducted by Hu et al. (2014) investigated the antidepressant effects of DFPP in a chronic mild stress model. The results demonstrated that DFPP administration led to significant reductions in immobility time during the forced swim test, suggesting an antidepressant-like effect. Furthermore, biochemical analyses revealed alterations in serotonin and norepinephrine levels, supporting the hypothesis that DFPP modulates monoaminergic systems .

Case Study: Anxiolytic Properties

In another study focusing on anxiety-related behaviors, DFPP was administered to rats subjected to elevated plus maze tests. The results indicated that DFPP-treated animals spent significantly more time in the open arms of the maze compared to controls, suggesting reduced anxiety levels. These findings align with the compound's action on serotonin receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.